L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate
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Overview
Description
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C7H8O3S*C37H73NO4 and a molecular weight of 768.196 This compound is a derivative of L-Glutamic acid, which is an important amino acid in the human body
Preparation Methods
The synthesis of L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate involves several steps. One common method includes the esterification of L-Glutamic acid with dihexadecyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane . The resulting dihexadecyl ester is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product .
Chemical Reactions Analysis
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The esterified glutamic acid analogue can be incorporated into proteins, leading to site-specific modifications . These modifications can affect protein function, stability, and interactions with other molecules. The sulfonate group can also participate in various biochemical reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate can be compared with other similar compounds such as:
L-Glutamic acid diethyl ester: This compound is used in peptide synthesis and has different ester groups, leading to variations in its reactivity and applications.
L-Glutamic acid dibenzyl ester: This ester has benzyl groups instead of hexadecyl groups, resulting in different physical and chemical properties.
L-Glutamic acid benzyl ester: This compound is used in protein modifications and has unique applications in biological research.
Properties
CAS No. |
95992-27-1 |
---|---|
Molecular Formula |
C44H81NO7S |
Molecular Weight |
768.2 g/mol |
IUPAC Name |
dihexadecyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C37H73NO4.C7H8O3S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h35H,3-34,38H2,1-2H3;2-5H,1H3,(H,8,9,10)/t35-;/m0./s1 |
InChI Key |
QGKSIUAPVOSBRW-XLQCLRHOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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